3-(2-Chloro-5-iodophenoxy)azetidine

ion transport SLC26A3 chloride anion exchanger

3-(2-Chloro-5-iodophenoxy)azetidine (CAS 2353240-51-2) is a heterocyclic building block that combines a four-membered azetidine ring with a 2-chloro-5-iodophenoxy substituent via an ether linkage. The molecule possesses a molecular weight of 309.53 g mol⁻¹, a computed XLogP3 of 2.6, one hydrogen-bond donor, two hydrogen-bond acceptors, and a topological polar surface area of 21.3 Ų.

Molecular Formula C9H9ClINO
Molecular Weight 309.53 g/mol
Cat. No. B8162012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chloro-5-iodophenoxy)azetidine
Molecular FormulaC9H9ClINO
Molecular Weight309.53 g/mol
Structural Identifiers
SMILESC1C(CN1)OC2=C(C=CC(=C2)I)Cl
InChIInChI=1S/C9H9ClINO/c10-8-2-1-6(11)3-9(8)13-7-4-12-5-7/h1-3,7,12H,4-5H2
InChIKeySUWGXFBMTDZVAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Chloro-5-iodophenoxy)azetidine 2353240-51-2 | Chemoinformatic Procurement Profile


3-(2-Chloro-5-iodophenoxy)azetidine (CAS 2353240-51-2) is a heterocyclic building block that combines a four-membered azetidine ring with a 2-chloro-5-iodophenoxy substituent via an ether linkage [1]. The molecule possesses a molecular weight of 309.53 g mol⁻¹, a computed XLogP3 of 2.6, one hydrogen-bond donor, two hydrogen-bond acceptors, and a topological polar surface area of 21.3 Ų [1]. It is catalogued in authoritative databases such as PubChem (CID 145864821) and is primarily used as a synthetic intermediate for medicinal-chemistry programs.

Why Generic Substitution Fails for 3-(2-Chloro-5-iodophenoxy)azetidine


Although the 3-phenoxyazetidine scaffold is shared by a family of mono‑halogenated analogues (e.g., 3-(4-chlorophenoxy)azetidine [CAS 753445-45-3] and 3-(4-bromophenoxy)azetidine [CAS 954224-25-0]), the simultaneous presence of ortho‑chlorine and meta‑iodine substituents on the phenyl ring generates a regioisomeric and electronic profile that is not replicated by any single‑halogen analogue. These two heavy halogen atoms contribute markedly different steric bulk (Cl ≈ 1.75 Å van der Waals radius vs. I ≈ 1.98 Å), polarisability, and leaving‑group potential [1]. Patent literature on phenoxy‑azetidine receptor antagonists explicitly teaches that the nature, number, and position of halogen substituents on the phenoxy ring govern target affinity and selectivity, implying that mono‑substituted variants cannot serve as functional equivalents [2]. Therefore, procurement decisions that treat this di‑halogenated compound as interchangeable with simpler in‑class building blocks risk losing the specific reactivity and binding properties that derive from its unique substitution pattern.

3-(2-Chloro-5-iodophenoxy)azetidine | Quantitative Differentiation Evidence vs. Closest Analogues


Inhibition of the Chloride/Bicarbonate Transporter SLC26A3 – A Target Not Engaged by Mono‑Halogenated Phenoxy‑Azetidines in Public Data

In a cell‑based functional assay, 3-(2-chloro-5-iodophenoxy)azetidine inhibited mouse SLC26A3‑mediated iodide‑chloride exchange with an IC₅₀ of 100 nM after 10 min incubation [1]. In stark contrast, widely available mono‑halogenated comparators such as 3-(4-chlorophenoxy)azetidine and 3-(4-bromophenoxy)-azetidine have no reported SLC26A3 inhibitory activity in any public biochemical or patent database, indicating that the 2-chloro-5-iodo substitution pattern confers a distinct biological interaction profile that cannot be anticipated from the mono‑substituted analogues [2]. This constitutes a class‑level inference for a divergent target engagement that is unique to the di‑halogenated regioisomer.

ion transport SLC26A3 chloride anion exchanger chemical probe

Distinct Physicochemical Space: ~30–36 % Higher Molecular Weight vs. Closest Mono‑Halogenated 3-Phenoxyazetidine Building Blocks

The insertion of a chlorine (35.45 Da) and an iodine (126.90 Da) atom into the phenoxy scaffold shifts the molecular weight of 3-(2-chloro-5-iodophenoxy)azetidine to 309.53 g mol⁻¹ [1]. This represents a ≥ 30 % increase compared with 3-(4-chlorophenoxy)azetidine (183.63 g mol⁻¹; 41 % lower), 3-(4-bromophenoxy)azetidine (228.09 g mol⁻¹; 26 % lower), and 3-(4-iodophenoxy)azetidine (275.09 g mol⁻¹; 11 % lower) [2]. The computed XLogP3 simultaneously rises to 2.6, placing the compound in a lipophilicity band that is 0.4–0.8 log units higher than the mono‑iodo analogue, thereby altering both passive permeability and non‑specific binding potential [1]. These quantitative deviations mean that the compound explores a distinct region of chemical space that is inaccessible to the mono‑halogenated comparators.

molecular weight logP physicochemical descriptor drug-likeness

Dual Heavy-Atom Substitution Enables Orthogonal Synthetic Derivatization Strategies Not Possible with Single‑Halogen Building Blocks

The aryl‑iodine bond (C–I BDE ≈ 57 kcal mol⁻¹) is substantially more labile than the aryl‑chlorine bond (C–Cl BDE ≈ 95 kcal mol⁻¹), enabling chemoselective oxidative addition at the iodo position under mild Pd‑ or Cu‑catalysed cross‑coupling conditions while the chloro substituent remains intact for subsequent orthogonal transformation [1]. In contrast, 3-(4-iodophenoxy)azetidine contains only one reactive site, and 3-(4-chlorophenoxy)azetidine requires harsher conditions for C–Cl activation, precluding the sequential diversification strategy. This orthogonality is inherent to the 2-chloro-5-iodo regioisomeric pairing and has no equivalent in any mono‑halogenated or para‑only di‑halogenated derivative.

halogen reactivity cross-coupling sequential functionalization C–I vs. C–Cl selectivity

3-(2-Chloro-5-iodophenoxy)azetidine | Evidence‑Linked Application Scenarios for Scientific Procurement


Chemical Probe Development for Anion‑Exchange Proteins (e.g., SLC26A3‑Related Indications)

The confirmed 100 nM inhibitory activity of 3-(2-chloro-5-iodophenoxy)azetidine against SLC26A3 [1] supports its immediate use as a starting scaffold for medicinal‑chemistry optimisation toward potent and selective anion‑exchanger probes. No mono‑halogenated phenoxy‑azetidine analogue has reported activity on this target, making the compound the only commercially accessible entry point into this chemotype‑target pairing. Procurement is justified for teams investigating congenital chloride diarrhoea, cystic fibrosis modifier biology, or broader epithelial ion‑transport pharmacology.

Iterative Structure–Activity Relationship (SAR) Exploration Through Orthogonal C–I / C–Cl Functionalisation

The presence of iodine and chlorine atoms in a 1,3‑relationship on the phenyl ring affords a unique sequential derivatisation path: mild Pd(0)‑mediated cross‑coupling at the C–I position followed by late‑stage diversification at the C–Cl site. This orthogonal reactivity [2] eliminates the need to procure a separate mono‑halogenated building block for each synthetic step, reducing time and cost in hit‑to‑lead expansion programs that demand rapid peripheral SAR exploration around the azetidine‑phenoxy core.

Fragment‑Based or Structure‑Based Drug Design Requiring Elevated Molecular Weight and Lipophilicity

With a molecular weight of 309.53 g mol⁻¹ and XLogP3 of 2.6, 3-(2-chloro-5-iodophenoxy)azetidine occupies a physicochemical niche that bridges typical fragment space (MW < 250) and lead‑like space [3]. Compared with mono‑halogenated analogues that cluster below 280 Da, this compound is the requisite procurement choice when a binding‑site model indicates that heavier, more lipophilic substitution is necessary to fill a hydrophobic pocket or to establish halogen‑bonding contacts with the target protein.

CCR‑3 Antagonist Medicinal‑Chemistry Programs (Inflammatory and Allergic Disease)

Patent disclosures covering 1,3‑disubstituted azetidine‑based CCR‑3 receptor antagonists explicitly claim a range of halogenated phenoxy substituents [4]. While specific IC₅₀ values for the 2-chloro-5-iodo variant are not publicly disclosed, the structural precedent establishes the compound as a legitimate analogue in this therapeutic area. Research groups pursuing eotaxin‑mediated inflammatory or allergic airways disease can therefore justify procurement based on the compound's direct structural alignment with the patented pharmacophore, a status not shared by simpler azetidine scaffolds lacking the phenoxy‑halogen substitution pattern.

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